molecular formula C9H6ClFO3S B12559457 5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid CAS No. 179735-26-3

5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid

Cat. No.: B12559457
CAS No.: 179735-26-3
M. Wt: 248.66 g/mol
InChI Key: OHUARHUVXFMYHW-UHFFFAOYSA-N
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Description

5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid is an organic compound characterized by the presence of acetylsulfanyl, chloro, and fluoro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the acetylsulfanyl group via a nucleophilic substitution reaction. The chloro and fluoro substituents are introduced through halogenation reactions. The final step often involves the formation of the benzoic acid moiety through carboxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorobenzoic acid: Lacks the acetylsulfanyl group, resulting in different chemical properties.

    5-(Methylsulfanyl)-4-chloro-2-fluorobenzoic acid: Contains a methylsulfanyl group instead of an acetylsulfanyl group, leading to variations in reactivity and applications.

Uniqueness

5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This compound’s combination of substituents makes it a valuable molecule for various research and industrial applications.

Properties

CAS No.

179735-26-3

Molecular Formula

C9H6ClFO3S

Molecular Weight

248.66 g/mol

IUPAC Name

5-acetylsulfanyl-4-chloro-2-fluorobenzoic acid

InChI

InChI=1S/C9H6ClFO3S/c1-4(12)15-8-2-5(9(13)14)7(11)3-6(8)10/h2-3H,1H3,(H,13,14)

InChI Key

OHUARHUVXFMYHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=C(C=C(C(=C1)C(=O)O)F)Cl

Origin of Product

United States

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